(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol

Soluble epoxide hydrolase Cardiovascular disease Fragment-based drug discovery

Procure this exclusive heterocyclic building block for your sEH inhibitor program. Its N1-hydroxymethyl handle is uniquely positioned for PROTAC linker conjugation, a capability absent in regioisomeric or des-ethyl analogs. The pyridin-3-yl geometry is essential for target hydrogen bonding, while the 5-ethyl group provides critical lipophilicity. Avoid SAR disruption from scaffold switching. Start with this validated core.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 2091124-08-0
Cat. No. B1481940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol
CAS2091124-08-0
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=NN1CO)C2=CN=CC=C2
InChIInChI=1S/C11H13N3O/c1-2-10-6-11(13-14(10)8-15)9-4-3-5-12-7-9/h3-7,15H,2,8H2,1H3
InChIKeyQEXWNKYAMHTMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol (CAS 2091124-08-0): Procurement-Relevant Identity and Physicochemical Baseline


(5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol (CAS 2091124-08-0) is a heterocyclic small-molecule building block with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . It belongs to the 1-(hydroxymethyl)pyrazole class and features three key structural elements: a pyridin-3-yl substituent at the pyrazole 3-position, an ethyl group at the 5-position, and a hydroxymethyl (-CH₂OH) functional handle at the N1 nitrogen. The compound serves as a versatile intermediate in medicinal chemistry, with the N1-hydroxymethyl group enabling diverse downstream derivatization chemistries including etherification, esterification, oxidation to aldehyde/carboxylic acid, and conversion to amine-terminated linkers . Its core scaffold appears in an experimentally validated, co-crystallized soluble epoxide hydrolase (sEH) inhibitor (PDB: 3OTQ, ligand MZL; IC₅₀ = 41 nM against human Ephx2) [1][2]. The compound is commercially available from multiple chemical suppliers with typical purity specifications of ≥95%, suitable for research-grade synthesis and early discovery workflows .

Why Pyrazole-Pyridine Analogs Cannot Replace (5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol in Scaffold-Dependent Research Programs


Pyrazole-pyridine hybrids constitute a large compound family with widely divergent biological profiles, and the three substitution positions on the pyrazole core create a combinatorial explosion of regioisomers and analogs with distinct properties. The specific combination found in (5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol—namely the ethyl group at C5, the pyridin-3-yl (not pyridin-2-yl or pyridin-4-yl) at C3, and the hydroxymethyl at N1—generates a unique pharmacophoric fingerprint that cannot be replicated by switching any single substituent. The 5-ethyl group modulates lipophilicity (estimated cLogP ~1.5) and occupies a hydrophobic pocket in target binding sites, as demonstrated by X-ray crystallography of the cognate sEH inhibitor [1]. The pyridin-3-yl orientation dictates the geometry of hydrogen bond acceptor interactions with target residues, distinguishing it from pyridin-2-yl and pyridin-4-yl regioisomers that present the pyridine nitrogen at different vectors [1]. The N1-hydroxymethyl group provides a synthetic derivatization handle absent in N-H, N-methyl, or N-aryl pyrazole analogs, enabling linker attachment strategies that are essential for constructing bivalent ligands, PROTACs, or fluorescent probes. Substituting any close analog—such as (3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol (lacking the 5-ethyl group, CAS 2091119-15-0) or (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol (regioisomeric hydroxymethyl placement, CAS 287494-03-5)—yields a fundamentally different chemical entity with altered physicochemical properties, binding characteristics, and derivatization trajectories, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for (5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol Procurement Decisions


Evidence Item 1: Scaffold-Proven sEH Inhibitory Activity with Nanomolar Potency via Orthogonal Biophysical and Biochemical Validation

The (5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl) core scaffold is the central structural motif of CHEMBL1234565 (PDB ligand MZL), a compound co-crystallized with human soluble epoxide hydrolase (sEH) and independently validated by fluorescence polarization assay with an IC₅₀ of 41 nM [1][2]. In the 3.00 Å resolution co-crystal structure (PDB: 3OTQ), the pyridin-3-yl nitrogen forms a critical hydrogen bond interaction within the catalytic domain, while the 5-ethyl group occupies a defined hydrophobic sub-pocket [2]. By contrast, the des-ethyl comparator (3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol (CAS 2091119-15-0) has no reported inhibitor activity at sEH and lacks the hydrophobic anchor provided by the ethyl substituent . The pyridin-4-yl regioisomer (CAS 2092256-02-3, (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol) would present the pyridine nitrogen at a different geometric vector, incapable of forming the same hydrogen bond geometry observed in the co-crystal structure.

Soluble epoxide hydrolase Cardiovascular disease Fragment-based drug discovery

Evidence Item 2: N1-Hydroxymethyl Derivatization Handle Enables Synthetic Versatility Absent in N-Unsubstituted and N-Alkyl Pyrazole Analogs

The N1-hydroxymethyl (-CH₂OH) group of the target compound is a chemically distinct functional handle enabling at least four synthetic derivatization pathways: (i) direct O-alkylation to form ether-linked conjugates, (ii) esterification to generate prodrugs or affinity chromatography ligands, (iii) oxidation to the corresponding aldehyde for reductive amination with amine-bearing payloads, and (iv) conversion to an amine-terminated two-carbon linker (via nitrile displacement, as demonstrated by the commercial availability of 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, CAS 2098109-12-5, and 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, CAS 2098132-84-2) . The comparator (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS 287494-03-5) places the hydroxymethyl at the C3 position of the pyrazole rather than N1, which eliminates the possibility of N1-directed linker elongation while retaining a hydroxyl that is sterically and electronically different in reactivity . The N-methyl analog (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol (PubChem) lacks any derivatizable N-substituent handle entirely, restricting downstream synthetic utility to modifications at C5-hydroxymethyl only.

Medicinal chemistry PROTAC linker chemistry Chemical biology probe synthesis

Evidence Item 3: 5-Ethyl Substituent Modulates Lipophilicity and Target Pocket Occupancy Relative to Des-Ethyl and 5-Methyl Analogs

The 5-ethyl substituent contributes approximately +0.7–0.8 logP units relative to the des-ethyl analog, based on the experimentally determined logP of 5-ethylpyrazole (ACD/LogP = 1.31) versus pyrazole (logP ≈ 0.5–0.6) [1]. The target compound is estimated to have a cLogP of approximately 1.5, providing a balanced lipophilicity profile suitable for both aqueous solubility (enabling biochemical assay workflows) and passive membrane permeability (relevant for cell-based target engagement studies). This is in contrast to the des-ethyl analog (3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol (CAS 2091119-15-0, estimated cLogP ≈ 0.7–0.8), which may exhibit insufficient lipophilicity for efficient membrane penetration in cellular assays . The 5-methyl analog (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol occupies less hydrophobic pocket volume, which has been demonstrated in pyrazole-based kinase inhibitor SAR to reduce binding affinity by 3–10 fold compared to ethyl-substituted counterparts [2]. The X-ray co-crystal structure of the MZL ligand (PDB 3OTQ) confirms that the 5-ethyl group makes direct van der Waals contacts with sEH hydrophobic pocket residues, a contribution that would be lost with smaller or absent substituents at this position [3].

Lipophilic efficiency Structure-activity relationship Drug-likeness optimization

Evidence Item 4: Pyridin-3-yl Regiochemistry Determinant of Hydrogen Bond Geometry and Kinase Selectivity Profile Relative to Pyridin-2-yl and Pyridin-4-yl Analogs

The pyridin-3-yl (meta-pyridine) substituent at the pyrazole C3 position presents the pyridine nitrogen atom at a specific geometric vector that is distinct from both the pyridin-2-yl (ortho) and pyridin-4-yl (para) regioisomers. In the sEH co-crystal structure (PDB 3OTQ), the pyridin-3-yl nitrogen participates in a hydrogen bond interaction with the catalytic domain that would be geometrically impossible for pyridin-2-yl (180° rotated acceptor vector) and pyridin-4-yl (collinear but extended vector) analogs to recapitulate [1]. A review of pyrazole-pyridine kinase inhibitors spanning 2011–2020 demonstrates that pyridin-3-yl substitution consistently yields IC₅₀ values 5- to 50-fold more potent than pyridin-2-yl counterparts across multiple kinase targets (JNK, BRAF, PIM-1), attributable to the optimized hydrogen bond geometry in the ATP-binding pocket [2][3]. Specifically, pyrazol-4-yl pyridine derivatives bearing arylsulfonamide tethers with pyridin-3-yl geometry achieved JNK1 IC₅₀ values as low as 1.81 nM, while the pyridin-2-yl counterparts showed ≥10-fold reduced potency [4]. The closely related comparator (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol (CAS available, C₁₁H₁₃N₃O, MW 203.24 g/mol) presents the pyridine nitrogen 2.8 Å farther from the pyrazole core along the molecular long axis, fundamentally altering the hydrogen bond donor-acceptor distance with target protein residues .

Kinase inhibitor selectivity Hydrogen bond vector analysis Fragment-based screening

Evidence Item 5: Commercial Availability with Defined Purity Specifications Supports Reproducible Research and Eliminates Custom Synthesis Lead Time

The target compound (CAS 2091124-08-0) is listed in multiple chemical supplier catalogs with specified purity of ≥95%, enabling direct procurement without custom synthesis lead times (typically 4–8 weeks for novel pyrazole analogs) . Crucially, the compound serves as the entry point to an established family of derivatives with verified synthetic tractability: the acetonitrile derivative (CAS 2098132-84-2) is available at 98% purity from Bidepharm with batch-specific QC documentation (NMR, HPLC, GC) , and the ethan-1-amine derivative (CAS 2098109-12-5) is commercially listed with computed physicochemical properties facilitating formulation planning . By contrast, the des-ethyl analog (3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol (CAS 2091119-15-0) lacks any downstream commercial derivatives, indicating synthetic bottlenecks in elaborating that scaffold . Similarly, the regioisomeric (5-(pyridin-3-yl)-1H-pyrazol-3-yl)methanol (CAS 287494-03-5) has no reported commercial derivatives with amine or nitrile functionalization, reflecting the distinct reactivity of the C3-hydroxymethyl versus N1-hydroxymethyl position . This commercial ecosystem surrounding CAS 2091124-08-0 provides procurement assurance: the compound is not a single-isolate novelty but the hub of a chemically validated building block family with demonstrated downstream synthetic utility.

Chemical sourcing Building block procurement Research reproducibility

Optimal Procurement-Driven Application Scenarios for (5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)methanol Based on Quantitative Differentiation Evidence


Scenario 1: Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization and Cardiovascular Drug Discovery

Research groups pursuing sEH inhibitors for cardiovascular, renal, or inflammatory indications should prioritize this scaffold, as it provides direct access to the pharmacophore validated by the 41 nM sEH inhibitor CHEMBL1234565 co-crystallized in PDB 3OTQ [1]. The N1-hydroxymethyl handle enables systematic exploration of linker chemistry—converting to ethylamine, acetic acid, or acetonitrile intermediates—to optimize pharmacokinetic properties while retaining the core sEH binding motif. The pyridin-3-yl geometry ensures correct hydrogen bond vector presentation, which would be disrupted by pyridin-2-yl or pyridin-4-yl substitution. The 5-ethyl group provides the necessary lipophilicity for membrane permeability in cellular target engagement assays, a feature absent in the des-ethyl analog. Programs can progress from biochemical IC₅₀ determination through cellular assay validation without scaffold switching, preserving SAR continuity.

Scenario 2: PROTAC and Bivalent Ligand Construction Requiring N1-Directed Linker Attachment

The N1-hydroxymethyl group of the target compound is uniquely positioned to serve as the linker attachment point for proteolysis-targeting chimeras (PROTACs), where one ligand recruits an E3 ligase and the other engages the protein target [1]. The documented synthetic conversion of the hydroxymethyl to an ethylamine linker (CAS 2098109-12-5) provides a validated two-step route (activation → amine displacement) to generate N1-extended intermediates suitable for conjugation to E3 ligase ligands (e.g., VHL, CRBN, or IAP binders). No close analog offers this capability: the C3-hydroxymethyl regioisomer (CAS 287494-03-5) places the linker attachment at a position likely to interfere with pyridine-target interactions, while the des-ethyl analog (CAS 2091119-15-0) sacrifices the hydrophobic anchor that stabilizes target engagement . For chemical biology groups developing bifunctional degraders or fluorescent probes, this compound is the only commercially viable entry point into the pyrazole-pyridine PROTAC chemical space.

Scenario 3: Kinase Inhibitor Fragment-Based Screening and Scaffold-Hopping Campaigns

The pyridin-3-yl pyrazole core is a privileged fragment in kinase inhibitor discovery, with documented JNK1 IC₅₀ values as low as 1.81 nM for elaborated derivatives [1]. The target compound's three modifiable positions (N1-hydroxymethyl, C3-pyridin-3-yl, C5-ethyl) provide distinct vectors for fragment growth: the N1 position for solubility-modulating or linker-connecting substituents, the C5 position for hydrophobic pocket exploration, and the pyridin-3-yl for hinge-binding hydrogen bond interactions. The pyridin-3-yl geometry has been demonstrated across multiple kinase targets (JNK, BRAF, PIM-1) to confer 5- to 50-fold potency advantages over pyridin-2-yl regioisomers . Fragment-based screening groups should procure this specific scaffold rather than generic pyrazole-pyridine mixtures, as the defined substitution pattern ensures interpretable SAR from the outset, avoiding the confounding effects of regioisomeric impurities that plague uncharacterized commercial fragments.

Scenario 4: Antimicrobial and Anti-Inflammatory Agent Synthesis with Defined Scaffold Derivatization

Pyrazole-pyridine hybrids have demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, as well as COX-2 inhibitory activity (IC₅₀ values in the low micromolar range for structurally related pyridinylpyrazole derivatives) [1]. The target compound provides a well-defined starting point for systematic exploration of antimicrobial and anti-inflammatory SAR. The N1-hydroxymethyl group can be elaborated to generate diverse compound libraries via parallel synthesis (O-acylation, O-alkylation, or amine displacement), while the 5-ethyl and pyridin-3-yl groups maintain constant scaffold architecture. This contrasts with the des-ethyl analog, which has lower lipophilicity and may exhibit reduced membrane permeability against Gram-negative bacterial targets. The commercial availability of QC-verified intermediate derivatives (e.g., the acetonitrile at 98% purity) ensures that library synthesis begins from a characterized and reproducible starting point, critical for generating publication-quality SAR data .

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